N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine
CAS No.:
Cat. No.: VC9530191
Molecular Formula: C10H13F3N2O
Molecular Weight: 234.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13F3N2O |
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Molecular Weight | 234.22 g/mol |
IUPAC Name | N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine |
Standard InChI | InChI=1S/C10H13F3N2O/c1-16-6-2-5-14-9-4-3-8(7-15-9)10(11,12)13/h3-4,7H,2,5-6H2,1H3,(H,14,15) |
Standard InChI Key | VZHLAGPPUWDJDR-UHFFFAOYSA-N |
SMILES | COCCCNC1=NC=C(C=C1)C(F)(F)F |
Canonical SMILES | COCCCNC1=NC=C(C=C1)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine is C₁₀H₁₃F₃N₂O, with a molecular weight of 234.22 g/mol. Its structure (Figure 1) features:
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A pyridine core substituted with a trifluoromethyl (-CF₃) group at the 5-position, known to enhance lipophilicity and metabolic stability .
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A 3-methoxypropylamine side chain at the 2-position, which introduces ether and amine functionalities that influence solubility and hydrogen-bonding capacity.
Property | Value |
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IUPAC Name | N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine |
Molecular Formula | C₁₀H₁₃F₃N₂O |
Molecular Weight | 234.22 g/mol |
SMILES | COCCCNC1=NC=C(C=C1)C(F)(F)F |
Predicted LogP | 2.1 (estimated via analog data) |
Figure 1: 2D structure of N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine. The trifluoromethyl group (blue) and methoxypropyl chain (green) dominate its intermolecular interactions.
The absence of a chlorine atom at the 3-position distinguishes it from the closely related compound 3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine (CAS: 338406-33-0), which has been studied as a fungicidal intermediate. This structural modification likely reduces electrophilicity and alters target binding profiles.
Synthetic Pathways and Optimization
Retrospective Analysis of Pyridine Functionalization
The synthesis of N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine can be inferred from methods used for analogous pyridines. A plausible route involves:
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Halogenation: Introduction of a trifluoromethyl group via radical trifluoromethylation or cross-coupling reactions .
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Nucleophilic Substitution: Reaction of 2-amino-5-(trifluoromethyl)pyridine with 3-methoxypropyl chloride under basic conditions.
Key Challenges:
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Regioselectivity in trifluoromethylation requires careful control of reaction parameters .
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The methoxypropyl group’s ether linkage necessitates anhydrous conditions to prevent hydrolysis during substitution.
Scalable Production Considerations
Recent advances in continuous-flow chemistry for pyridine derivatives (e.g., 4-(difluoromethyl)pyridin-2-amine ) suggest that:
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One-Pot Multistep Reactions could consolidate trifluoromethylation and amine alkylation, improving yield (estimated 45–60% based on analog data ).
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Green Solvents like cyclopentyl methyl ether may enhance sustainability without compromising reactivity .
Applications in Pharmaceutical and Agrochemical Research
Agrochemical Applications
While the non-chlorinated analog lacks direct fungicidal data, structural parallels to fluazinam intermediates suggest potential utility in:
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Fungal Enzyme Inhibition: Binding to succinate dehydrogenase (Complex II) in fungal mitochondria.
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Crop Protection: Functional group compatibility with systemic agrochemical formulations.
Comparative Analysis with Structural Analogs
Notable Trends:
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Electron-Withdrawing Groups (-CF₃, -NO₂) enhance binding to enzymatic active sites .
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Alkylamine Side Chains (e.g., methoxypropyl) balance solubility and target affinity.
Future Research Directions
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Synthetic Methodology Development:
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Biological Screening:
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High-throughput assays against kinase and protease libraries.
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In vivo efficacy studies in plant pathogen models.
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Computational Modeling:
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